Cas no 910467-75-3 (4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol)
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol Chemical and Physical Properties
Names and Identifiers
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- 4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol
- 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol
- 4-((4-((TRIMETHYLSILYL)ETHYNYL)PHENYL)ETHYNYL)-PHENOL
- 4-[2-[4-[2-(trimethylsilyl)ethynyl]phenyl]ethynyl]Phenol
- 910467-75-3
- DTXSID50474292
- 4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenol
- FT-0728157
- DA-17959
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- MDL: MFCD22376625
- Inchi: 1S/C19H18OSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13,20H,1-3H3
- InChI Key: OIHVPFCDJGGINA-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CC(C#CC2C=CC(=CC=2)O)=CC=1)(C)(C)C
Computed Properties
- Exact Mass: 290.112691728g/mol
- Monoisotopic Mass: 290.112691728g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114059-1g |
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol |
910467-75-3 | 95% | 1g |
$646.84 | 2023-08-31 | |
| TRC | T073025-50mg |
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol |
910467-75-3 | 50mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T073025-100mg |
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol |
910467-75-3 | 100mg |
$ 850.00 | 2022-06-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1748624-1g |
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)phenol |
910467-75-3 | 98% | 1g |
¥5887.00 | 2024-04-25 |
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol
4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol (CAS 910467-75-3): A Versatile Building Block for Advanced Materials
The compound 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol (CAS 910467-75-3) represents an important class of aromatic ethynyl compounds with significant potential in materials science and organic synthesis. This trimethylsilyl-protected phenolic derivative has gained attention in recent years due to its unique molecular structure that combines both ethynyl functionality and phenolic hydroxyl group, making it particularly valuable for creating advanced polymeric materials and molecular electronics components.
From a structural perspective, 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol features a rigid linear backbone formed by two ethynyl groups connecting aromatic rings, with one terminus protected by a trimethylsilyl (TMS) group and the other bearing a phenolic hydroxyl group. This specific architecture allows for diverse chemical modifications, answering many researchers' questions about "how to create tunable molecular building blocks" for custom material design. The TMS-ethynyl protection provides excellent stability during storage and handling while remaining reactive under appropriate conditions.
Recent advancements in organic electronics have highlighted the importance of compounds like 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol. Its ability to participate in click chemistry reactions and Sonogashira couplings makes it particularly valuable for creating conjugated polymers with precisely controlled electronic properties. Many researchers are investigating "how to improve charge transport in organic semiconductors", and this compound offers a potential solution through its extended π-conjugation system when incorporated into polymeric structures.
The thermal and chemical stability of 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol has made it attractive for high-performance material applications. In response to growing interest in heat-resistant polymers, this compound serves as a key intermediate for synthesizing poly(arylene ethynylene)s with enhanced thermal stability. The presence of both protected ethynyl and phenolic groups allows for sequential functionalization strategies, addressing common challenges in stepwise polymer synthesis.
In the field of surface modification and molecular self-assembly, 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol offers unique advantages. The phenolic hydroxyl group enables surface anchoring through hydrogen bonding or covalent attachment, while the TMS-ethynyl moiety can be subsequently deprotected for further functionalization. This dual functionality responds to frequent searches about "how to create multifunctional surface modifiers" in nanotechnology applications.
The compound's role in photonics applications has also been explored. Its extended conjugation system contributes to interesting optical properties, making it relevant to current research trends in organic light-emitting materials and nonlinear optical materials. Researchers investigating "how to design molecules with specific optical properties" often consider derivatives of this structural motif due to their tunable electronic characteristics.
From a synthetic chemistry perspective, 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol serves as a valuable building block for creating more complex architectures. The TMS protection allows for selective reactions at the phenolic site, followed by deprotection and further coupling at the ethynyl position. This controlled reactivity pattern aligns with current interests in "sequential functionalization strategies" for precise molecular construction.
The growing importance of sustainable chemistry has also influenced research directions with this compound. Its potential use in creating recyclable polymers and degradable materials responds to increasing searches about "green alternatives for material synthesis". The phenolic moiety in particular offers opportunities for incorporating biodegradable linkages into polymeric structures.
In analytical applications, derivatives of 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol have shown promise as molecular sensors. The conjugated backbone can be designed to respond to specific analytes through changes in optical or electronic properties, addressing frequent queries about "how to develop selective chemical sensors". This application area continues to expand as detection requirements become more sophisticated.
Looking toward future developments, 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol is likely to play an important role in emerging technologies such as molecular electronics and nanoscale devices. Its combination of structural rigidity, synthetic versatility, and functional group diversity positions it as a key player in addressing current challenges in "bottom-up nanofabrication" and "molecular-scale engineering".
As research continues to explore the boundaries of functional materials, compounds like 4-((4-((Trimethylsilyl)ethynyl)-phenyl)ethynyl)phenol will remain at the forefront of innovation. Their ability to bridge traditional organic chemistry with advanced material requirements ensures ongoing relevance in both academic and industrial settings, particularly for researchers investigating "next-generation material platforms" and "tailored molecular architectures".
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